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Compound of Interest

Compound Name: Fmoc-D-Met-OH

Cat. No.: B1141987 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of

modern solid-phase peptide synthesis (SPPS), valued for its stability in acidic conditions and

easy removal with a mild base.[1][2] Mass spectrometry (MS) is a critical analytical tool for the

quality control of synthetic peptides, enabling the verification of molecular weight and sequence

identity.[1][3] The analysis of peptides that still possess the N-terminal Fmoc group, such as

those containing Fmoc-D-Methionine (Fmoc-D-Met-OH), is often necessary for monitoring

synthesis steps or characterizing final products. These peptides exhibit unique fragmentation

patterns in mass spectrometry due to the bulky, aromatic Fmoc group and the specific

properties of the methionine residue, which is susceptible to oxidation.[1][4] This document

provides detailed protocols and data interpretation guidelines for the mass spectrometric

analysis of Fmoc-D-Met-OH containing peptides using Electrospray Ionization (ESI) tandem

mass spectrometry (MS/MS).

Mass Spectrometric Behavior of Fmoc-D-Met-OH
Peptides
Ionization and Adduct Formation
Electrospray ionization (ESI) is the preferred method for analyzing Fmoc-protected peptides. In

positive ion mode, they typically form protonated molecules [M+H]⁺. In negative ion mode,

deprotonated molecules [M-H]⁻ are observed.[1] Both ionization modes can be effective for

providing complementary structural information.
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Characteristic Fragmentation in Positive Ion Mode (ESI+)
Under Collision-Induced Dissociation (CID), protonated Fmoc-peptides fragment at several key

locations, providing rich data for structural confirmation.

Fmoc Group Fragmentation: The Fmoc group is a primary site of fragmentation. A

characteristic pathway involves the neutral loss of dibenzfulvene and CO₂, corresponding to

the mass of the Fmoc protecting group. Another common fragment observed is the

dibenzfulvene radical cation at m/z 165.[1]

Peptide Backbone Fragmentation: Cleavage along the peptide backbone produces the

standard b- and y-type ions, which are essential for confirming the amino acid sequence.[1]

[5][6] The presence of the N-terminal Fmoc group can influence the relative abundance of

these fragment ions.

Methionine-Specific Fragmentation: The methionine side chain can undergo oxidation,

resulting in a mass increase of +15.9949 Da. This modification should be monitored to

assess sample purity and stability.

Characteristic Fragmentation in Negative Ion Mode
(ESI-)
In negative ion mode, deprotonated Fmoc-peptides exhibit distinct fragmentation patterns that

can be highly informative.

The [M-H]⁻ precursor ion often undergoes a McLafferty-type rearrangement, followed by the

loss of CO₂, which leads to the formation of a prominent [M-H-Fmoc+H]⁻ fragment ion.[1][5]

[7]

Further fragmentation of these ions can produce c- and z-type ions, which are valuable for

distinguishing positional isomers and confirming the peptide sequence.[1][5]

Experimental Protocols
Protocol 1: Sample Preparation (Peptide Cleavage from
Resin)
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This protocol outlines the procedure for cleaving the synthesized peptide from the solid-phase

resin for MS analysis.

Materials:

Peptidyl-resin (5-10 mg)

Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Cold, peroxide-free diethyl ether

MS-grade solvents: Acetonitrile (ACN), Water, Formic Acid (FA)

Procedure:

Resin Transfer: Place approximately 5-10 mg of the dried peptidyl-resin into a 1.5 mL

microcentrifuge tube.

Cleavage: In a chemical fume hood, add 200-400 µL of freshly prepared cleavage cocktail to

the resin.

Incubation: Mix the slurry periodically for 1-2 hours at room temperature.

Peptide Precipitation: Filter the resin from the solution and collect the filtrate. Add 1 mL of

cold diethyl ether to the filtrate to precipitate the crude peptide.

Pelleting: Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes to pellet the

peptide. Carefully decant the ether.

Washing: Wash the peptide pellet with another 1 mL of cold diethyl ether to remove

scavengers, and repeat the centrifugation and decanting steps.

Drying: Allow the peptide pellet to air-dry in the fume hood for 10-15 minutes to remove

residual ether.

Solubilization: Dissolve the dried peptide in an appropriate solvent for MS analysis, such as

50:50 ACN/Water with 0.1% FA, to a final concentration of approximately 10-100 µg/mL.
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Protocol 2: LC-MS/MS Analysis
This protocol provides a general method for the separation and analysis of the prepared

peptide sample.

Instrumentation:

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance

Liquid Chromatography (UHPLC) system.

MS System: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple

Quadrupole).

LC Conditions:

Column: Reversed-phase C18 column (e.g., 2.1 mm ID x 100 mm, 1.8 µm particle size).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 0.3 mL/min.

Gradient:

Time (min) % Solvent B

0.0 5

20.0 95

25.0 95

25.1 5

| 30.0 | 5 |

MS Conditions:
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Ionization Mode: Positive (and/or Negative) ESI.

Mass Range (MS1 Full Scan): m/z 200–2000.

Capillary Voltage: 3.5–4.5 kV.

Source Temperature: 100–150 °C.[1]

MS/MS Acquisition: Data-Dependent Acquisition (DDA) of the top 3-5 most intense ions from

the MS1 scan.

Fragmentation Method: Collision-Induced Dissociation (CID) with normalized collision energy

appropriate for peptide fragmentation (e.g., 25-35 arbitrary units).

Data Presentation and Interpretation
Quantitative data should be clearly organized to facilitate interpretation. Below are example

tables for the characterization of a hypothetical peptide, Fmoc-D-Met-Ala-OH.

Chemical Formula: C₂₃H₂₆N₂O₅S

Monoisotopic Mass: 442.1562 Da

Table 1: Theoretical m/z Values for Precursor Ions of Fmoc-D-Met-Ala-OH

Ion Type Formula Theoretical m/z

[M+H]⁺ [C₂₃H₂₇N₂O₅S]⁺ 443.1635

[M+Na]⁺ [C₂₃H₂₆N₂O₅SNa]⁺ 465.1454

| [M-H]⁻ | [C₂₃H₂₅N₂O₅S]⁻ | 441.1490 |

Table 2: Common Fragment Ions Observed in Positive Mode MS/MS for Fmoc-D-Met-Ala-OH
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Fragment Ion Description Theoretical m/z

y₁ Ala Fragment 90.0550

b₂ Fmoc-D-Met-Ala Fragment 425.1529

Fmoc-related Cation Dibenzfulvene fragment 165.0704

| [M+H - H₂O]⁺ | Loss of water | 425.1529 |

Table 3: Common Modifications and Neutral Losses

Modification / Loss Mass Shift (Da) Description

Oxidation +15.9949
Addition of an oxygen
atom, common for Met
residues.[1]

Dehydration -18.0106 Loss of a water molecule.

| Ammonia Loss | -17.0265 | Loss of ammonia from N-terminus or certain side chains. |

Visualizations
Experimental Workflow
The general workflow for the synthesis and analysis of Fmoc-protected peptides is illustrated

below.
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General workflow for MS analysis of Fmoc-peptides.

Fragmentation Pathway
A simplified diagram showing the primary positive-ion fragmentation pathways for a generic

Fmoc-D-Met-Peptide.
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Simplified CID fragmentation of an Fmoc-D-Met-Peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1141987#mass-spectrometry-characterization-of-
fmoc-d-met-oh-peptides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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